

# Amtolmetin Guacil clinical trials Jadad score assessment

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## Compound Focus: Amtolmetin Guacil

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## Clinical Trial Quality & Outcomes Summary

The table below summarizes the quality assessment and key findings from clinical trials and a meta-analysis comparing **Amtolmetin Guacil** (AMG) with other NSAIDs.

Trial/Analysis Feature	Amtolmetin Guacil (AMG)	Comparator NSAIDs	Assessment & Results
Jadad Score (Quality)	NA	NA	Analyzed trials had a Jadad score of $\geq 3$ , indicating acceptable methodological quality [1].
Anti-inflammatory Efficacy	Effective	Diclofenac, Celecoxib, Piroxicam	Similar reduction in pain and improvement in joint function; <b>no significant difference</b> in efficacy [1].
Overall Adverse Events (AEs)	Similar number	Similar number	Number of AEs reported was similar between AMG and other NSAIDs [1].

Trial/Analysis Feature	Amtolmetin Guacil (AMG)	Comparator NSAIDs	Assessment & Results
Severe Adverse Events	Significantly lower [1]	Higher	Fewer severe AEs were reported in the AMG group [1].
Endoscopic Duodenal Ulcers	Significantly lower [1]	Higher	A key differentiator, showing superior GI safety for AMG [1].
Overall GI Tolerability (Meta-Analysis)	Odds Ratio (OR): 0.2 (95% CI: 0.1 to 0.3) [2]	Baseline	Meta-analysis confirmed significantly lower incidence of GI adverse effects with AMG [2].
Severe GI Lesions (Meta-Analysis)	Odds Ratio (OR): 0.3 (95% CI: 0.1 to 0.7) [2]	Baseline	Lower frequency and severity of gastric mucosal lesions at endoscopy [2].

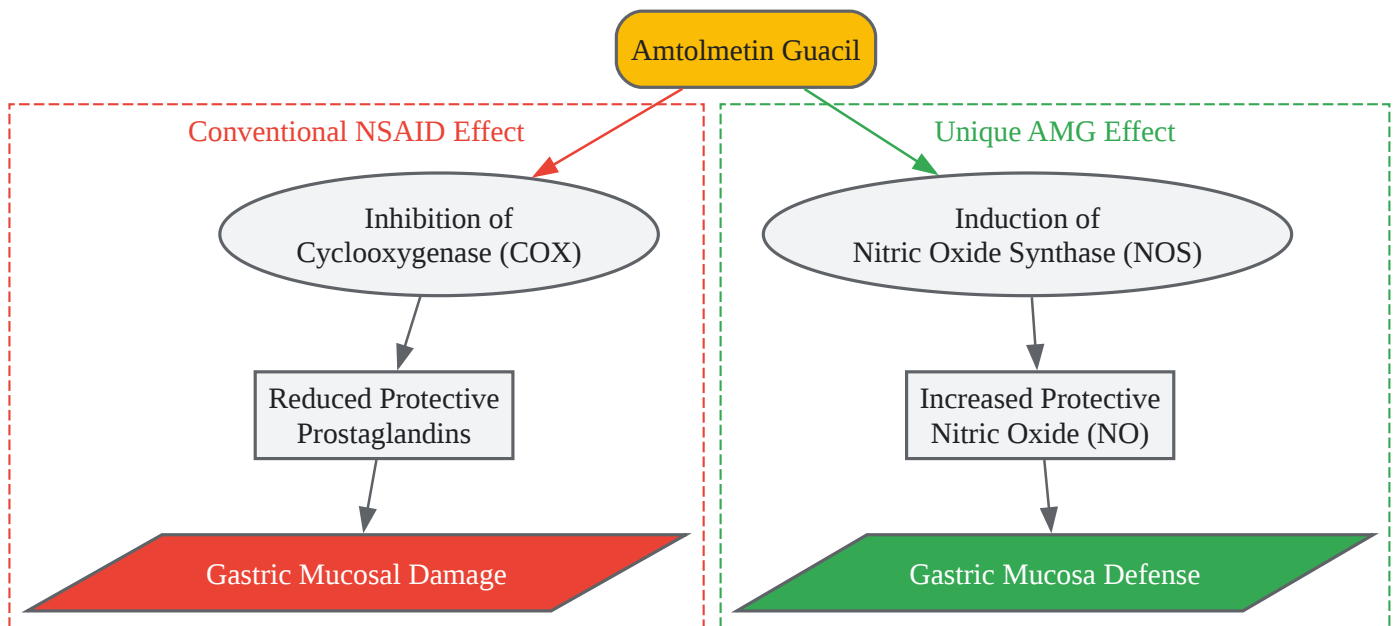
## Detailed Experimental Protocols

The conclusions above are derived from specific clinical study designs:

- **Study Design for Efficacy & Safety:** The reappraisal by [1] was based on **randomized clinical trials** (RCTs) that compared AMG directly with other NSAIDs (diclofenac, celecoxib, piroxicam) in patients with osteoarthritis or rheumatoid arthritis. These trials were of short to medium duration. Efficacy was measured using standard clinical scales for pain (spontaneous and on movement) and joint function. Safety was assessed by monitoring adverse events and, in some studies, via follow-up endoscopy to visually inspect for gastric or duodenal ulcers [1] [3].
- **Meta-Analysis Protocol:** The 1999 meta-analysis [2] systematically reviewed 18 randomized clinical trials. Its predefined endpoints were:
  - Incidence of gastrointestinal adverse effects (both those requiring and not requiring drug withdrawal).
  - Discontinuation of treatment due to any adverse effects.
  - Occurrence of mild or severe gastric lesions, assessed via endoscopy in a subset of studies. The analysis pooled data to calculate overall odds ratios (ORs) with 95% confidence intervals (CIs) to quantify the difference in tolerability between AMG and other NSAIDs [2].

## Mechanism of Action: Gastroprotective Pathway

The improved gastrointestinal tolerability of **Amtolmetin Guacil** is attributed to its unique dual mechanism of action. Unlike conventional NSAIDs that only inhibit prostaglandins, AMG also promotes a protective mechanism in the gastric mucosa.



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The diagram illustrates that **Amtolmetin Guacil** manages gastrointestinal toxicity through a dual pathway [4] [3]:

- **Prostaglandin Inhibition (Conventional NSAID Effect):** Like all traditional NSAIDs, AMG inhibits cyclooxygenase (COX) enzymes, leading to a reduction in protective prostaglandins in the stomach. This is the primary mechanism behind the GI damage caused by most NSAIDs.
- **Nitric Oxide Mediation (Unique Protective Effect):** Simultaneously, AMG induces the nitric oxide synthase (NOS) enzyme, leading to an increased production of **nitric oxide (NO)**. NO is a critical mediator of the gastric mucosa's defense system, helping to maintain blood flow and protect the lining, which counteracts the damaging effects of prostaglandin inhibition.

## Conclusion for Clinical Practice

For researchers and clinicians, the evidence suggests that **Amtolmetin Guacil** is a viable NSAID option, particularly for patients at risk for gastrointestinal complications.

- **Comparative Efficacy:** AMG's effectiveness in managing pain and inflammation in conditions like osteoarthritis is **non-inferior** to established NSAIDs like diclofenac and celecoxib [1] [4].
- **Key Differentiating Safety Profile:** The major advantage of AMG lies in its **superior gastrointestinal tolerability**, evidenced by a significantly lower incidence of endoscopic ulcers and severe GI adverse events [1] [2]. This is mechanistically supported by its ability to boost gastric nitric oxide [4] [3].

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